

What are the physical and chemical properties of Trimethylamine hydrochloride?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Trimethylamine hydrochloride*

Cat. No.: B3395945

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **Trimethylamine Hydrochloride**

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core physicochemical properties of **Trimethylamine Hydrochloride**. As a Senior Application Scientist, the following narrative is structured to deliver not only technical data but also field-proven insights into the handling, reactivity, and application of this versatile compound.

Introduction and Molecular Identity

Trimethylamine hydrochloride is the hydrochloride salt formed from the reaction of the tertiary amine, trimethylamine, with hydrogen chloride.^[1] It is a stable, solid, and convenient source of the otherwise gaseous and odorous trimethylamine.^[2] This property makes it a valuable reagent in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to its use as an analytical standard.^{[2][3][4]}

Molecular Structure:

```
dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];
// Nodes for the atoms N [label="N+", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; H
 [label="H", fontcolor="#202124"]; C1 [label="CH3", fontcolor="#202124"]; C2 [label="CH3",
```

```
fontcolor="#202124"]; C3 [label="CH3", fontcolor="#202124"]; Cl [label=" Cl-",  
fontcolor="#EA4335"];  
  
// Position nodes N [pos="0,0!"]; H [pos="0,0.7!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="1.2,-0.5!"]; C3  
[pos="0, -1.2!"]; Cl [pos="2,0.5!"];  
  
// Edges to define structure edge [style=solid, color="#5F6368"]; N -- H; N -- C1; N -- C2; N --  
C3; } dot
```

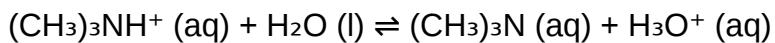
Caption: Structure of the Trimethylammonium Cation and Chloride Anion.

Physical Properties

The physical state and solubility of **trimethylamine hydrochloride** are critical determinants of its storage, handling, and application. It is a white to slightly cream-colored crystalline solid, often appearing as colorless needles.^{[5][6][7]} One of its most defining characteristics is that it is very hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving.^{[1][5][8]} This necessitates stringent storage conditions to maintain its integrity.

The odor is typically described as being less intense than the free base, trimethylamine, but can still carry a faint fishy or ammonia-like scent.^{[1][5]}

Table 1: Key Physical Properties of **Trimethylamine Hydrochloride**


Property	Value	Source(s)
Molecular Formula	$C_3H_{10}ClN$ or $(CH_3)_3N \cdot HCl$	[5][9]
Molecular Weight	95.57 g/mol	[1][6][9]
Appearance	White crystalline powder/colorless needles	[1][5][6]
Melting Point	275 - 284 °C (with decomposition)	[1][6][9][10]
Boiling Point	Sublimes at ~200 °C	[1][6]
Solubility		
Water	Very soluble	[5][6][10]
Ethanol	Soluble	[1][6]
Chloroform	Soluble to slightly soluble	[1][6][10]
Diethyl Ether	Insoluble	[6][10]
pH (100 g/L in H ₂ O)	~5	[10][11]
Hygroscopicity	Very hygroscopic, deliquescent	[5][6][8]
Vapor Pressure	Very low (e.g., ~0.00000166 mmHg)	[1]

Chemical Properties and Reactivity

The chemical behavior of **trimethylamine hydrochloride** is dominated by its nature as the salt of a weak base and a strong acid.

Acid-Base Chemistry

In aqueous solution, **trimethylamine hydrochloride** fully dissociates into the trimethylammonium cation ($(CH_3)_3NH^+$) and the chloride anion (Cl^-). The trimethylammonium ion is the conjugate acid of trimethylamine and behaves as a weak acid, establishing an equilibrium in water.[5][6][8]

The pKa of the trimethylammonium ion is approximately 9.80 at 25°C.[1][6][10] This equilibrium is the reason aqueous solutions of the salt are slightly acidic.[5]

A critical and preparatively useful reaction is the treatment of **trimethylamine hydrochloride** with a strong base (e.g., NaOH). This reaction deprotonates the trimethylammonium cation, liberating the free base, trimethylamine, which is a volatile gas.[8][12] This is the primary method for generating trimethylamine *in situ* for synthetic applications.

```
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
```

```
// Nodes Salt [label="(\text{CH}_3)_3\text{NH}^+\text{Cl}^-\text{ (aq, solid source)}", fillcolor="#F1F3F4", style=filled]; Base [label="Strong Base\n(e.g., NaOH)", fillcolor="#F1F3F4", style=filled]; Products [label="(\text{CH}_3)_3\text{N}\text{ (gas)} \uparrow \text{ + H}_2\text{O} + \text{NaCl}^-", shape=ellipse, fillcolor="#FFFFFF", style=filled];
```

```
// Edges Salt -> Products [label="Deprotonation"]; Base -> Products; } dot
```

Caption: Liberation of trimethylamine gas from its hydrochloride salt.

Stability and Incompatibilities

Under standard ambient conditions, **trimethylamine hydrochloride** is a stable compound.[5] However, it decomposes upon heating to its melting point.[1][9] It is incompatible with strong oxidizing agents and strong bases.[5] Contact with bases will release flammable and odorous trimethylamine gas.[8]

Synthetic Utility

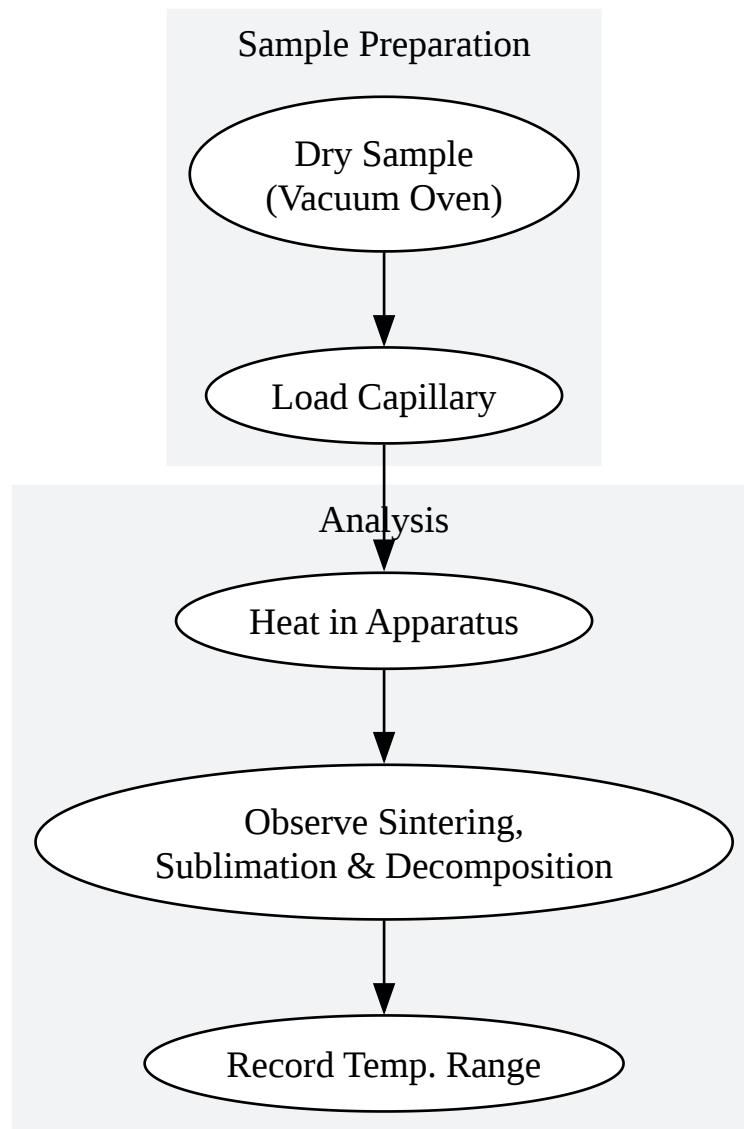
Unlike primary or secondary amines, the trimethylammonium cation lacks a nucleophilic N-H bond.[2] Its primary role in synthesis is to serve as a stable, easy-to-handle precursor to trimethylamine.[2]

- **Synthesis of Quaternary Ammonium Salts:** The liberated trimethylamine is a good nucleophile and is widely used to alkylate substrates, forming quaternary ammonium salts ("quats"). These salts have broad applications as phase-transfer catalysts, surfactants, and disinfectants.[2][7]

- **Base Catalyst:** It can be used as a mild, non-nucleophilic base or acid scavenger in reactions that produce acidic byproducts.[2]
- **Precursor to Other Reagents:** It is a key starting material for the synthesis of choline chloride (an essential nutrient) and for creating ionic liquids when combined with Lewis acids like aluminum chloride.[7][12]

Experimental Protocols & Methodologies

The following protocols outline standard laboratory procedures for characterizing **trimethylamine hydrochloride**. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.


Protocol: Melting Point Determination

Objective: To determine the melting point, observing for decomposition, a key identifier of this compound.

Methodology:

- **Sample Preparation:** Due to its hygroscopic nature, the sample must be thoroughly dried in a vacuum oven or over a desiccant like P₂O₅ prior to measurement. Failure to do so will result in a depressed and broad melting range.[7]
- **Apparatus:** Utilize a standard capillary melting point apparatus.
- **Loading:** Load a small amount of the dried, powdered sample into a capillary tube, ensuring tight packing.
- **Heating:** Place the capillary in the apparatus and begin heating at a moderate rate (e.g., 5-10 °C/min) for an initial range-finding measurement.
- **Observation:** For an accurate measurement, repeat with a fresh sample, heating slowly (1-2 °C/min) near the expected melting point. Observe carefully for sintering (particles adhering together), sublimation (solid turning to gas), and decomposition (darkening/charring of the sample), which are characteristic for this compound around 275-284 °C.[1][10]

- Reporting: Report the temperature range from the onset of melting/decomposition to the complete liquefaction/charring.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination of Trimethylamine HCl.

Protocol: Qualitative Test for Amine Liberation

Objective: To chemically confirm the identity of the salt by liberating and detecting the free trimethylamine base.

Methodology:

- Safety: This procedure must be performed in a certified chemical fume hood as trimethylamine gas is flammable and has a strong, unpleasant odor.
- Preparation: Dissolve a small amount (~50-100 mg) of **trimethylamine hydrochloride** in 1-2 mL of deionized water in a test tube.
- Reaction: Add 1-2 mL of a strong base solution (e.g., 2 M NaOH) to the test tube.
- Observation: Gently warm the mixture using a warm water bath. Carefully waft the vapors from the mouth of the test tube towards your nose.
- Confirmation: A positive result is the detection of a strong, characteristic fishy/ammonia-like odor, which confirms the liberation of trimethylamine gas.

Safety, Handling, and Storage

Proper handling and storage are paramount for user safety and for maintaining the chemical's integrity.

- Safety: **Trimethylamine hydrochloride** is an irritant, causing skin irritation (H315) and serious eye irritation (H319).^[1] Inhalation of dust can lead to respiratory tract irritation.^[10] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
- Handling: All handling should be done in a well-ventilated area to minimize dust inhalation. Avoid generating dust during transfer.
- Storage: The compound must be stored in a cool, dry place, away from incompatible materials like strong bases and oxidizers.^[9] The container must be kept tightly sealed to protect it from atmospheric moisture, which it readily absorbs.^{[5][8]} For long-term storage or for use as an analytical standard, storing in a desiccator is recommended.^[7]

References

- PubChem. (n.d.). **Trimethylamine Hydrochloride**. National Center for Biotechnology Information.

- Vcare Medicines. (n.d.). Trimethylamine HCL.
- Kiper, R. A. (n.d.). **trimethylamine hydrochloride**. chemister.ru.
- ChemBK. (2022, October 16). **Trimethylamine hydrochloride**.
- AKKİM. (2019, June 14). **TRIMETHYLAMINE HYDROCHLORIDE (TMAHCl)**.
- Brainly. (2024, January 16). What is the pKa for trimethyl ammonium ion ($\text{CH}_3)_3\text{NH}$ at 25°C.
- Molbase. (n.d.). **Trimethylamine hydrochloride** CAS:593-81-7.
- Efine Group. (2024, June 5). Application of **Trimethylamine hydrochloride**.
- Meta-Sci. (n.d.). Safety Data Sheet Trimethylamine HCl.
- SD Fine-Chem. (n.d.). **TRIMETHYLAMINE HYDROCHLORIDE**.
- Chemdad. (n.d.). **Trimethylamine hydrochloride** Seven Chongqing Chemdad Co., Ltd.
- Google Patents. (n.d.). CN107132287A - The measuring method of trimethylamine in industrial methanol.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Chemical Versatility of **Trimethylamine Hydrochloride**: From Synthesis to Specialized Applications.
- Chegg.com. (2021, October 22). Solved 1. Trimethylammonium chloride is a compound widely.
- Chegg.com. (2018, May 5). Solved 28, The trimethylammonium ion, (CH_3NH_3^+), is the.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. brainly.com [brainly.com]
- 2. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. chegg.com [chegg.com]
- 6. Trimethylammonium | C₃H₁₀N⁺ | CID 3782034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gauthmath.com [gauthmath.com]

- 8. youtube.com [youtube.com]
- 9. Solved 28, The trimethylammonium ion, (CH₃ANH, is the | Chegg.com [chegg.com]
- 10. China The fermentation of trimethylamine hydrochloride Manufacturers and Suppliers | E.Fine [m.efinegroup.com]
- 11. brainly.com [brainly.com]
- 12. Answered: Methylamine CH₃NH₂ is a weak base with pK_b =3.36. What is the value of K_a for the trimethylammonium ion, CH₃NH₃⁺ ? A) K_a = 4.4×10⁻⁴ B) K_a = 10.64 C) K_a =... | bartleby [bartleby.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of Trimethylamine hydrochloride?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3395945#what-are-the-physical-and-chemical-properties-of-trimethylamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com